Cas no 2689-38-5 (3-Fluoro-4-(4-morpholinyl)-benzenamine Hydrochloric Acid Salt)
3-Fluoro-4-(4-morpholinyl)-benzenamine Hydrochloric Acid Salt Chemical and Physical Properties
Names and Identifiers
-
- 3-Fluoro-4-morpholinoaniline hydrochloride
- 3-fluoro-4-morpholin-4-ylaniline,hydrochloride
- 3-FLUORO-4-(MORPHOLIN-4-YL)ANILINE HYDROCHLORIDE
- Benzenamine, 3-fluoro-4-(4-morpholinyl)- hydrochloride
- BS-37507
- [3-Fluoro-4-(4-morpholinyl)phenyl]amine hydrochloride, AldrichCPR
- AKOS022175690
- DTXSID00677610
- 3-fluoro-4-(4-morpholinyl)-Benzenamine (hydrochloride)
- 3-Fluoro-4-morpholinoanilinehydrochloride
- CS-0012626
- BENZENAMINE, 3-FLUORO-4-(4-MORPHOLINYL)-, HCL
- 2689-38-5
- 3-fluoro-4-morpholin-4-ylaniline;hydrochloride
- MFCD18483429
- 3-Fluoro-4-(morpholin-4-yl)aniline--hydrogen chloride (1/1)
- [3-fluoro-4-(4-morpholinyl)phenyl]amine hydrochloride
- 3-Fluoro-4-(4-morpholinyl)-benzenamine HCl
- 94442-23-6
- A877105
- BenzenaMine, 3-fluoro-4-(4-Morpholinyl)-, hydrochloride
- 3-Fluoro-4-(4-morpholinyl)-benzenamine Hydrochloric Acid Salt
-
- MDL: MFCD18483429
- Inchi: 1S/C10H13FN2O.ClH/c11-9-7-8(12)1-2-10(9)13-3-5-14-6-4-13;/h1-2,7H,3-6,12H2;1H
- InChI Key: GPRPSSVBSBPDCY-UHFFFAOYSA-N
- SMILES: Cl.FC1C=C(C=CC=1N1CCOCC1)N
Computed Properties
- Exact Mass: 232.0778689g/mol
- Monoisotopic Mass: 232.0778689g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 185
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 38.5Ų
3-Fluoro-4-(4-morpholinyl)-benzenamine Hydrochloric Acid Salt Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A449036760-25g |
3-Fluoro-4-morpholinoaniline hydrochloride |
2689-38-5 | 95% | 25g |
$174.44 | 2023-09-02 | |
| TRC | B131223-250mg |
3-Fluoro-4-(4-morpholinyl)-benzenamine Hydrochloric Acid Salt |
2689-38-5 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B131223-500mg |
3-Fluoro-4-(4-morpholinyl)-benzenamine Hydrochloric Acid Salt |
2689-38-5 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B131223-2.5g |
3-Fluoro-4-(4-morpholinyl)-benzenamine Hydrochloric Acid Salt |
2689-38-5 | 2.5g |
$ 115.00 | 2022-06-07 | ||
| Chemenu | CM163160-100g |
3-Fluoro-4-morpholinoaniline hydrochloride |
2689-38-5 | 95% | 100g |
$538 | 2021-08-05 | |
| CHENG DOU FEI BO YI YAO Technology Co., Ltd. | ARK-0891-25g |
BENZENAMINE, 3-FLUORO-4-(4-MORPHOLINYL)-, HCL |
2689-38-5 | 95% | 25g |
$124 | 2023-09-07 | |
| abcr | AB448705-1 g |
3-Fluoro-4-(4-morpholinyl)-benzenamine HCl |
2689-38-5 | 1g |
€88.60 | 2023-04-22 | ||
| abcr | AB448705-5 g |
3-Fluoro-4-(4-morpholinyl)-benzenamine HCl |
2689-38-5 | 5g |
€176.30 | 2023-04-22 | ||
| abcr | AB448705-10 g |
3-Fluoro-4-(4-morpholinyl)-benzenamine HCl |
2689-38-5 | 10g |
€255.40 | 2023-04-22 | ||
| abcr | AB448705-25 g |
3-Fluoro-4-(4-morpholinyl)-benzenamine HCl |
2689-38-5 | 25g |
€444.60 | 2023-04-22 |
3-Fluoro-4-(4-morpholinyl)-benzenamine Hydrochloric Acid Salt Suppliers
3-Fluoro-4-(4-morpholinyl)-benzenamine Hydrochloric Acid Salt Related Literature
-
Raheleh Torabi,Hedayatollah Ghourchian,Massoud Amanlou Org. Biomol. Chem., 2016,14, 8141-8153
-
Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
-
Bidou Wang,Xifeng Chen Analyst, 2014,139, 5695-5699
-
Ni-Na Sun,Fengli Qu,Xiaobing Zhang,Shufang Zhang,Jinmao You Analyst, 2015,140, 1827-1831
-
Adeline Huiling Loo,Alessandra Bonanni,Martin Pumera Analyst, 2013,138, 467-471
Additional information on 3-Fluoro-4-(4-morpholinyl)-benzenamine Hydrochloric Acid Salt
Professional Introduction to 3-Fluoro-4-morpholinoaniline Hydrochloride (CAS No. 2689-38-5)
3-Fluoro-4-morpholinoaniline hydrochloride, identified by its Chemical Abstracts Service (CAS) number 2689-38-5, is a significant compound in the realm of pharmaceutical chemistry. This compound has garnered considerable attention due to its unique structural properties and its potential applications in the development of novel therapeutic agents. The presence of both a fluorine atom and a morpholine moiety in its molecular structure imparts distinct electronic and steric characteristics, making it a valuable scaffold for medicinal chemists.
The< strong>fluorine substituent at the 3-position of the aniline ring enhances the metabolic stability and binding affinity of the molecule, which are critical factors in drug design. This property has been widely exploited in the pharmaceutical industry to improve the pharmacokinetic profiles of various drugs. Additionally, the< strong>morpholine group contributes to the solubility and bioavailability of the compound, facilitating its absorption and distribution within the body.
In recent years, there has been a surge in research focused on developing treatments for various diseases, including cancer, infectious diseases, and neurological disorders. 3-Fluoro-4-morpholinoaniline hydrochloride has emerged as a promising candidate in this context due to its ability to modulate multiple biological pathways. For instance, studies have demonstrated its potential in inhibiting kinases, which are enzymes involved in cell signaling and proliferation. The< strong>fluoro-substituted aniline moiety is particularly effective in disrupting these pathways by acting as a competitive inhibitor.
The< strong>morpholine-containing derivatives have also shown promise in addressing neurological disorders. The morpholine ring can enhance blood-brain barrier penetration, allowing the compound to reach target sites more effectively. This property is especially crucial for treating conditions such as Alzheimer's disease and Parkinson's disease, where central nervous system access is essential.
Recent advancements in computational chemistry have further facilitated the design and optimization of 3-Fluoro-4-morpholinoaniline hydrochloride. Molecular modeling techniques have enabled researchers to predict the binding interactions between this compound and its biological targets with high precision. This has led to the identification of novel analogs with improved pharmacological properties. For example, modifications at the 4-position of the aniline ring have been explored to enhance selectivity and reduce off-target effects.
The synthesis of 3-Fluoro-4-morpholinoaniline hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the< strong>fluorine atom typically involves halogen exchange or direct fluorination techniques, while the incorporation of the< strong>morpholine group often relies on nucleophilic substitution reactions. These synthetic strategies have been refined over time to achieve efficient and scalable production processes.
In clinical settings, 3-Fluoro-4-morpholinoaniline hydrochloride is being evaluated in various preclinical studies to assess its therapeutic potential. Preliminary results suggest that it exhibits significant antitumor activity by inhibiting key signaling pathways involved in cancer cell growth and survival. Additionally, its ability to cross the blood-brain barrier makes it a candidate for treating central nervous system disorders.
The pharmacokinetic profile of 3-Fluoro-4-morpholinoaniline hydrochloride has been thoroughly investigated to understand its absorption, distribution, metabolism, and excretion (ADME) properties. Studies have shown that it exhibits moderate solubility in water and oil, which facilitates both oral and intravenous administration. The half-life of the compound in vivo is influenced by its metabolic clearance rate, which can be modulated through structural modifications.
The development of novel drug candidates like 3-Fluoro-4-morpholinoaniline hydrochloride relies heavily on interdisciplinary collaboration between chemists, biologists, and clinicians. This collaborative approach ensures that compounds are not only synthetically feasible but also biologically active and clinically relevant. The integration of high-throughput screening technologies has further accelerated this process by allowing rapid evaluation of large libraries of compounds.
In conclusion, 3-Fluoro-4-morpholinoaniline hydrochloride(CAS No. 2689-38-5) represents a significant advancement in pharmaceutical chemistry due to its unique structural features and promising therapeutic applications. Its ability to modulate key biological pathways makes it a valuable tool for developing treatments against various diseases. As research continues to uncover new insights into its mechanisms of action, this compound is poised to play a crucial role in future medical innovations.
2689-38-5 (3-Fluoro-4-(4-morpholinyl)-benzenamine Hydrochloric Acid Salt) Related Products
- 918137-43-6(3-Fluoro-4-(1,4-oxazepan-4-yl)aniline)
- 168828-76-0(3,5-difluoro-4-(morpholin-4-yl)aniline)
- 500206-01-9(Benzenamine, 2-fluoro-5-(4-morpholinyl)-)
- 179900-22-2(2-Fluoro-6-morpholinoaniline)
- 209960-29-2(2-Fluoro-4-(morpholin-4-yl)aniline)
- 258864-18-5(3-fluoro-5-(morpholin-4-yl)aniline)
- 93246-53-8(3-fluoro-4-(morpholin-4-yl)aniline)
- 333753-72-3(Desacetyl-N,O-descarbonyl Linezolid)
- 216883-16-8(1,2-Benzenediamine, 4-fluoro-5-(4-morpholinyl)-)
- 1187582-49-5(2-Fluoro-4-morpholinoaniline hydrochloride)